2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-11-6-2-1-5-10(11)13(19)16-14-18-17-12(20-14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHJJTOFWXCYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction.
Fluorination: The fluorine atom is typically introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Final Coupling: The final step involves coupling the oxadiazole-thiophene intermediate with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,3,4-oxadiazole derivatives allows for tailored biological activities. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations :
Substituent Effects on Activity :
- Thiophene Derivatives : Compounds with thiophene-based substituents (e.g., thiophen-2-yl, thiophen-2-ylmethyl) exhibit antifungal and antibacterial activities. The addition of a methyl group to thiophene (as in the target compound) may enhance membrane permeability due to increased lipophilicity .
- Halogenated Benzamides : Bromo (compound 26) and chloro (HSGN-238) substituents improve enzyme inhibition and antibacterial activity, likely through hydrophobic interactions with target proteins .
- Electron-Withdrawing Groups : Nitro (compound 446) and trifluoromethoxy (HSGN-238) groups on benzamide enhance antiviral and antibacterial potency by stabilizing ligand-receptor interactions .
Synthetic Feasibility :
- The target compound’s synthesis could follow General Procedure A or B (as in ), using 2-fluorobenzoic acid, thiophen-2-ylmethyl hydrazine, and coupling agents like oxalyl chloride. Yields for similar compounds range from 24% to 60% .
Biological Potential: Antifungal analogs (LMM5, LMM11) demonstrate that sulfamoyl and furan groups on benzamide are critical for thioredoxin reductase inhibition . The target compound’s 2-fluoro and thiophen-2-ylmethyl groups align with structural features of anticancer HDAC inhibitors (e.g., 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide in ) .
Biological Activity
2-Fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. This class is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The specific biological activities of this compound have not been extensively documented in the literature, but related compounds in the oxadiazole family provide insight into potential mechanisms and therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃FN₄OS
- Molecular Weight : 284.34 g/mol
This compound features a fluorine atom, which may enhance its pharmacological properties by improving metabolic stability and bioavailability.
Biological Activity Overview
The biological activity of compounds similar to this compound can be categorized into several key areas:
Anticancer Activity
Oxadiazole derivatives have shown promising anticancer properties. For instance:
These findings suggest that oxadiazole derivatives can induce apoptosis in cancer cells and may serve as lead compounds for further development.
Antiviral Activity
Compounds containing oxadiazoles have also been investigated for their antiviral properties. For example:
| Compound | Virus Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-(phenyl)-1,3,4-oxadiazole derivatives | Dengue virus | <1.0 (submicromolar activity) |
These studies indicate that modifications in the oxadiazole structure can lead to significant antiviral activity against various viral pathogens.
Antimicrobial Activity
Research has indicated that certain oxadiazoles exhibit antimicrobial effects. The mechanism often involves the disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Case Studies and Research Findings
A review of recent literature highlights various studies focusing on the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against several cell lines (e.g., MCF7, HCT116). Compounds demonstrated varying degrees of cytotoxicity with some exhibiting IC₅₀ values in the low micromolar range .
- Mechanistic Studies : Mechanism-based approaches have been employed to understand how these compounds induce cell death through apoptosis pathways involving caspase activation and mitochondrial dysfunction .
- Structure–Activity Relationship (SAR) : SAR studies have indicated that modifications at specific positions on the oxadiazole ring significantly affect biological activity. For example, substituents on the thiophene moiety can enhance potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
